![molecular formula C15H14O4 B6378480 4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% CAS No. 1111128-77-8](/img/structure/B6378480.png)
4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95%
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Overview
Description
4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% (4-DMF-2-FP) is an organic compound with a variety of applications in the scientific and industrial sectors. It is a colorless to pale yellow solid with a melting point of 64-66°C and a boiling point of 246-248°C. It is soluble in ethanol, acetone, and ethyl acetate. 4-DMF-2-FP is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of dyes, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is not fully understood. It is believed to act as an intermediate in the synthesis of organic compounds by reacting with aldehydes and acids. It is also believed to act as a catalyst in the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% are not well understood. It is believed to be relatively non-toxic and not to produce any significant side effects.
Advantages and Limitations for Lab Experiments
The main advantage of 4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is its versatility. It can be used in the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, dyes, and catalysts. It is also relatively inexpensive and easy to obtain. The main limitation of 4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is its relatively low purity, which can lead to inconsistencies in the final product.
Future Directions
The future of 4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is promising. It can be used in the synthesis of a wide variety of organic compounds and has the potential to be used in the production of new pharmaceuticals and agrochemicals. Additionally, research is needed to further understand its mechanism of action and biochemical and physiological effects. Furthermore, improved methods for synthesizing 4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% with higher purity are needed. Finally, further research is needed to explore potential applications of this compound in other industries such as cosmetics, food, and textiles.
Synthesis Methods
4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is synthesized by the reaction of 3,4-dimethoxybenzaldehyde and formic acid in the presence of a base catalyst such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 80-90°C. The reaction is complete in approximately 3 hours and yields a 95% pure product.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of catalysts, dyes, and other industrial products. In addition, 4-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% has been used in the synthesis of various organic compounds such as 1,3,5-trihydroxybenzene and 2,3-dihydroxybenzoic acid. It has also been used in the synthesis of various heterocyclic compounds such as 2-methoxy-4-methylpyridine and 4-methoxy-2-methylpyridine.
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-14-6-4-11(8-15(14)19-2)10-3-5-13(17)12(7-10)9-16/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEVFQCGDGWXKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685242 |
Source
|
Record name | 4-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-2-formylphenol | |
CAS RN |
1111128-77-8 |
Source
|
Record name | 4-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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